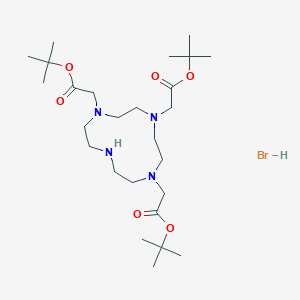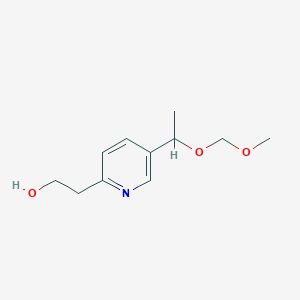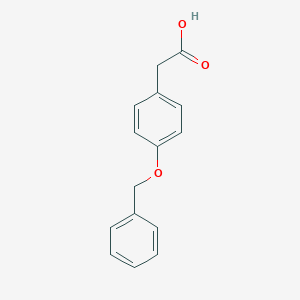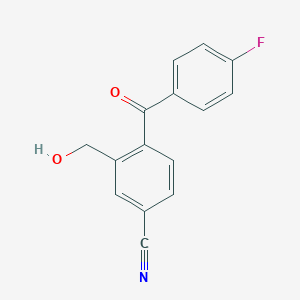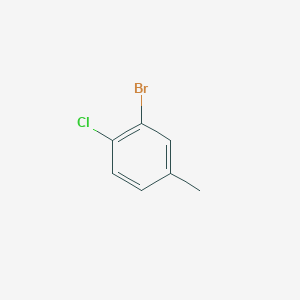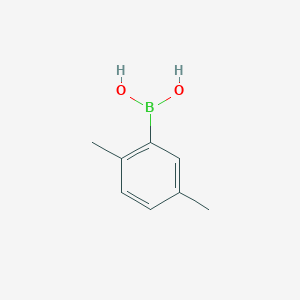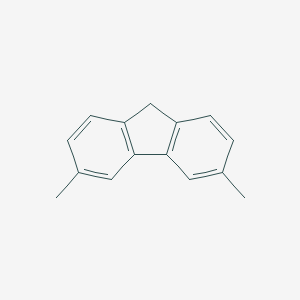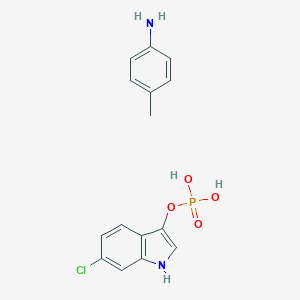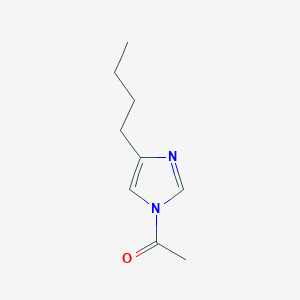
1-(4-Butyl-1H-imidazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butyl-1H-imidazol-1-yl)ethanone, also known as BIE, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 1-(4-Butyl-1H-imidazol-1-yl)ethanone is not well understood. However, it is believed to act on the GABA(A) receptors in the brain, which are responsible for regulating the activity of neurotransmitters such as GABA. It is thought to enhance the activity of GABA, which leads to its anxiolytic and sedative effects.
生化学的および生理学的効果
1-(4-Butyl-1H-imidazol-1-yl)ethanone has been shown to have several biochemical and physiological effects. In animal studies, it has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to enhance the activity of GABA(A) receptors in the brain, which leads to its anxiolytic and sedative effects.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Butyl-1H-imidazol-1-yl)ethanone in lab experiments is its well-established synthesis method, which yields the desired product in good yields and purity. Furthermore, it has been extensively studied for its potential applications in various fields, which makes it a valuable tool for scientific research. However, one of the limitations of using this compound is its potential side effects, which may affect the results of lab experiments.
将来の方向性
There are several future directions for the study of 1-(4-Butyl-1H-imidazol-1-yl)ethanone. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of new drugs based on the structure of this compound. Furthermore, the study of its mechanism of action and its effects on GABA(A) receptors may lead to the development of new drugs for the treatment of anxiety and other neurological disorders.
Conclusion:
In conclusion, 1-(4-Butyl-1H-imidazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its well-established synthesis method, extensive scientific research application, and potential future directions make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and its potential side effects.
合成法
1-(4-Butyl-1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 4-butyl-1H-imidazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and purity. The synthesis of this compound has been well established, and it is readily available for scientific research.
科学的研究の応用
1-(4-Butyl-1H-imidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study the function of GABA(A) receptors. Furthermore, it has been studied for its potential use in the development of new drugs.
特性
CAS番号 |
155092-17-4 |
|---|---|
製品名 |
1-(4-Butyl-1H-imidazol-1-yl)ethanone |
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
1-(4-butylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-9-6-11(7-10-9)8(2)12/h6-7H,3-5H2,1-2H3 |
InChIキー |
HKPDNTYOYJJGDQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN(C=N1)C(=O)C |
正規SMILES |
CCCCC1=CN(C=N1)C(=O)C |
同義語 |
1H-Imidazole, 1-acetyl-4-butyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



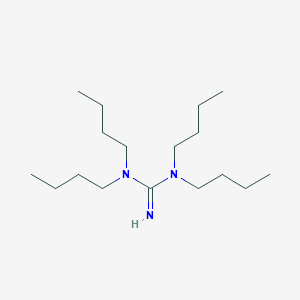
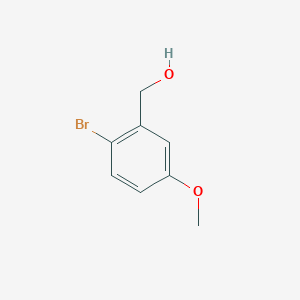
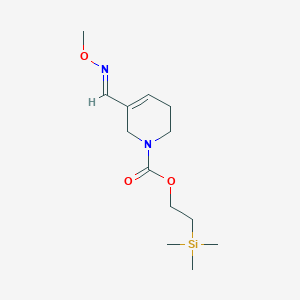
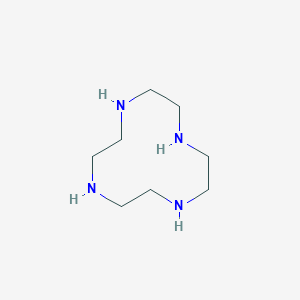
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
